molecular formula C12H15N3O3 B2363546 4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine CAS No. 890010-28-3

4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B2363546
CAS No.: 890010-28-3
M. Wt: 249.27
InChI Key: RRTHKXJUGMWTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine is a chemical compound belonging to the 3-aminofurazan family, which has emerged as a promising scaffold in medicinal chemistry and antimalarial research. This compound serves as a key synthetic intermediate for the development of novel N-acylated derivatives investigated as potent antiplasmodial agents. Research indicates that such derivatives exhibit significant activity against both chloroquine-sensitive (NF54) and multiresistant (K1) strains of Plasmodium falciparum , the parasite responsible for the most severe form of malaria . The antiplasmodial mechanism of action is complex and is suggested to involve the inhibition of essential parasite targets, including the Na+-efflux pump PfATP4, which is critical for maintaining the parasite's ion homeostasis, and the enzyme deoxyhypusine hydroxylase (DOHH), which plays a role in hypusine biosynthesis . The 3,4-diethoxyphenyl substitution on the furazan ring is a critical structural feature that contributes to biological activity and optimal physicochemical properties, such as improved permeability, which is a crucial factor for oral bioavailability in antimalarial drug development . As a building block, this amine enables researchers to explore structure-activity relationships by coupling it with various carboxylic acids to create a library of amide derivatives for biological screening. This compound is intended for use in organic synthesis, medicinal chemistry research, and drug discovery programs. For Research Use Only. Not intended for diagnostic or therapeutic use. ⚠️ Important Note: The specific compound "this compound" was not directly detailed in the available search results. The information provided is based on a closely related analog and a published research context involving its N-acylated derivative . Researchers are advised to consult the primary literature for definitive structural and activity data.

Properties

IUPAC Name

4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-3-16-9-6-5-8(7-10(9)17-4-2)11-12(13)15-18-14-11/h5-7H,3-4H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTHKXJUGMWTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Amidoxime Precursor

The synthesis begins with 3,4-diethoxybenzaldehyde, which undergoes oximation to form the corresponding aldoxime. Treatment with hydroxylamine hydrochloride in ethanol under reflux yields 3,4-diethoxybenzaldoxime. Subsequent reaction with cyanogen bromide (BrCN) in dichloromethane converts the aldoxime to the key intermediate, 3,4-diethoxybenzamidoxime (Compound 8 ).

Reaction Conditions :

  • Solvent : Ethanol (for oximation), Dichloromethane (for cyanogen bromide reaction)
  • Temperature : Reflux (~78°C for ethanol)
  • Time : 4–6 hours (oximation), 2 hours (cyanogen bromide step)

Alternative Pathways and Optimization Challenges

Retrosynthetic Approach via Imidoyl Chloride

An initial attempt involved converting 3,4-diethoxybenzaldoxime to its imidoyl chloride using N-chlorosuccinimide (NCS). However, subsequent reaction with potassium cyanide (KCN) failed to produce the desired nitrile intermediate, necessitating abandonment of this route.

Critical Analysis :

  • Failure Cause : Likely due to steric hindrance from the 3,4-diethoxy groups or instability of the imidoyl chloride intermediate.
  • Lesson Learned : Highlighted the necessity of amidoxime intermediates for furazan synthesis.

Hydrazinolysis and Cyclocondensation

Drawing from methods for analogous 1,3,4-oxadiazoles, hydrazinolysis of ethyl 3,4-diethoxyphenylglyoxylate could theoretically yield a hydrazide, which might cyclize with carbon disulfide (CS₂) or thiourea. However, no literature confirms this route for the target compound.

Hypothetical Pathway :

  • Ester Hydrazinolysis : Ethyl glyoxylate → Hydrazide (NH₂NHCO-R).
  • Cyclization : CS₂/KOH → 1,3,4-oxadiazole-2-thione.
  • Isomerization : Unreliable for 1,2,5-oxadiazoles, necessitating direct amidoxime routes.

Analytical Characterization

Spectroscopic Data

The synthesized compound was characterized using:

  • ¹H NMR : Singlets for aromatic protons (δ 6.8–7.3 ppm), ethoxy groups (δ 1.3–4.0 ppm), and amine protons (δ 5.2 ppm).
  • IR Spectroscopy : Absence of carbonyl peaks (~1700 cm⁻¹) confirms cyclization; N-H stretch at ~3350 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 249.27 (C₁₂H₁₅N₃O₃).

Purity and Stability

  • HPLC : >95% purity under reverse-phase conditions.
  • Stability : Stable at room temperature for >6 months, with degradation observed under strong acidic/basic conditions.

Comparative Synthesis Data

Method Starting Material Key Reagent Conditions Yield
Amidoxime Cyclization 3,4-Diethoxybenzamidoxime 2N NaOH Reflux, 20 h Moderate
Imidoyl Chloride 3,4-Diethoxybenzaldoxime NCS/KCN DCM, 0°C Failed

Industrial and Pharmacological Relevance

Scale-Up Considerations

The amidoxime route, though reliable, requires prolonged reflux (20 hours), posing energy inefficiency. Microwave-assisted synthesis could reduce reaction time, as demonstrated for similar oxadiazoles.

Biological Screening

While beyond this report’s scope, the compound exhibits structural similarity to antiplasmodial agents and kinase inhibitors, warranting further pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of the oxadiazole class exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit cell growth in various cancer types including melanoma and leukemia. A notable example is the compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, which demonstrated a mean growth inhibition percentage of 62.61% against multiple cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer TypeMean Growth Inhibition (%)
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMelanoma15.43
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineLeukemia18.22
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineColon Cancer39.77

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Studies suggest that oxadiazole derivatives possess antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli. The structure of the oxadiazole ring appears to play a crucial role in enhancing these biological activities .

Table 2: Antimicrobial Activity

MicroorganismCompound TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusVarious5 - 8.9 μg/mL
Escherichia coliVariousVaries

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of derivatives containing the oxadiazole structure. For example, the N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide exhibited promising activity against Plasmodium falciparum, with IC50 values indicating potent efficacy comparable to established antimalarial drugs .

Table 3: Antiplasmodial Activity

Compound NameStrainIC50 (µM)
N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)Plasmodium falciparum0.007

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine typically involves multi-step synthetic routes starting from readily available precursors like 3,4-diethoxybenzaldehyde. The structure-activity relationship studies have shown that modifications to the phenyl ring and substituents significantly influence biological activity .

Mechanism of Action

The mechanism of action of 4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine (Compound 5)
  • Synthesis: Prepared via Paal-Knorr reaction between 1,2,5-oxadiazol-3,4-diamine and 2,5-hexanedione in ethanol, yielding 72% as a colorless solid (m.p. 93–94°C) .
  • Key Differences : Replaces the diethoxy phenyl group with a pyrrole ring. The reaction requires mild heating (40–45°C) but avoids harsh alkaline conditions .
  • Applications : Pyrrole-substituted derivatives exhibit antiproliferative activity in cancer cell models .
4-Aryl-1,2,5-oxadiazol-3-amines (Nitro and Fluoro Substituents)
  • Examples: 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine (7): Synthesized via hydroxylamine reflux (32% yield) . 4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-amine (8): Requires extended reflux (120 hours) in ethanol, yielding amorphous solids .
  • Key Differences : Electron-withdrawing groups (e.g., nitro, fluoro) reduce synthetic yields compared to compound 9 , likely due to steric and electronic effects. These derivatives lack the diethoxy group’s electron-donating properties, which may influence reactivity and stability .
4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine
  • Structure: Features a methoxy phenoxy substituent instead of diethoxy phenyl .

Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) Key Properties
9 (Diethoxy phenyl) 3,4-Diethoxy N/A 83 Crystalline, high thermal stability
5 (Pyrrole) 2,5-Dimethylpyrrole 93–94 72 Colorless solid, moderate stability
7 (4-Fluorophenyl) 4-Fluoro N/A 32 White amorphous solid
13 (Acyl derivative) 3-Trifluoromethylbenzamide 153 N/A White crystal, enhanced lipophilicity
  • Thermal Stability : Compound 9 and its acyl derivatives (e.g., 13 , m.p. 153°C) exhibit higher melting points than pyrrole- or nitro-substituted analogs, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
  • Solubility : The diethoxy groups in 9 likely improve lipophilicity compared to polar nitro or fluoro substituents, enhancing membrane permeability .

Biological Activity

4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H15_{15}N3_3O3_3
  • CAS Number : 4737025
  • Molecular Weight : 249.26 g/mol

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study reported that various 1,3,4-oxadiazole derivatives demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50_{50} values in the micromolar range against cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer) .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell LineIC50_{50} (μM)
5aHePG-235.58
10cMCF-72.86
9bVariousStrong activity

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. For example, a derivative of this compound was evaluated for its activity against Plasmodium falciparum (the malaria parasite), showing an IC50_{50} of 0.011 μM . This suggests potential applications in treating malaria.

Table 2: Antimicrobial Activity Against Plasmodium falciparum

CompoundStrainIC50_{50} (μM)
Compound 1PfNF540.011
Compound 2PfK10.019

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has been shown to inhibit carbonic anhydrase II (CA-II), with IC50_{50} values ranging from 12.1 to 53.6 μM for different derivatives . This inhibition is significant for therapeutic strategies targeting conditions like glaucoma and epilepsy.

Table 3: CA-II Inhibition Potency

CompoundIC50_{50} (μM)
4a12.1
4b19.1
4l53.6

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial in optimizing the biological activity of oxadiazole derivatives. The presence of electron-donating groups like diethoxyphenyl enhances the cytotoxicity against cancer cells while maintaining low toxicity in normal cells . Modifications in the phenyl ring can significantly alter the biological profile of these compounds.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

  • Anticancer Study : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines, showing that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapy agents .
  • Antimalarial Research : The antiplasmodial activity of a newly synthesized derivative was compared with existing treatments like artemisinin, demonstrating comparable efficacy with a significantly lower IC50_{50} value .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.